3-Chloro-4-fluorophenol possesses a reactive phenolic hydroxyl group and a halogen atom, making it a potential intermediate for the synthesis of more complex organic molecules. The presence of the fluorine atom can also influence the reactivity of the molecule, potentially leading to unique reaction pathways [, ].
Fluorine substitution is a common strategy in drug development to improve the potency and pharmacokinetic properties of medications. 3-Chloro-4-fluorophenol could be a starting material for the synthesis of novel bioactive compounds with potential therapeutic applications [].
Fluorinated aromatic compounds are often investigated for their potential applications in material science due to their unique properties. 3-Chloro-4-fluorophenol could be explored for its suitability in the development of new materials with desirable properties.
3-Chloro-4-fluorophenol has a molecular weight of 146.547 g/mol . Its structure consists of a phenol ring with a chlorine atom at the 3-position and a fluorine atom at the 4-position . The compound has a melting point of 40°C and boils at 104°C at 11 mmHg pressure .
Physical properties of 3-Chloro-4-fluorophenol include:
One method to synthesize 3-Chloro-4-fluorophenol involves the reduction of 3-chloro-4-fluoronitrobenzene. While this specific reaction is not detailed for 3-Chloro-4-fluorophenol, a similar process for 3-chloro-4-fluoroaniline is described, which could be adapted:
While specific applications for 3-Chloro-4-fluorophenol are not explicitly mentioned in the provided information, halogenated phenols generally find use in:
3-Chloro-4-fluorophenol has been evaluated for various molecular interactions:
These properties suggest that 3-Chloro-4-fluorophenol may have favorable drug-like characteristics in terms of metabolism and transport.
Several compounds share structural similarities with 3-Chloro-4-fluorophenol:
These compounds differ in the position of substituents or the presence of a methoxy group instead of a hydroxyl group. 3-Chloro-4-fluorophenol is unique due to its specific substitution pattern, which influences its reactivity and physical properties.
In comparison to its isomer 4-Chloro-3-fluorophenol, 3-Chloro-4-fluorophenol may exhibit different electronic effects and hydrogen bonding capabilities due to the altered positions of the chlorine and fluorine atoms. This could lead to variations in reactivity, solubility, and biological activity between these closely related compounds.
Irritant